molecular formula C13H16N6 B2484021 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine CAS No. 2415525-43-6

5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine

Cat. No. B2484021
CAS RN: 2415525-43-6
M. Wt: 256.313
InChI Key: FERATMHCUVFKFV-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and metastasis, which is the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine in lab experiments is its potent inhibitory activity against several kinases. This makes it an ideal candidate for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine. One possible direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems that can improve the solubility and bioavailability of the compound is also an area of future research.

Synthesis Methods

The synthesis of 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves a multi-step process. The first step involves the reaction of 2-chloro-5-methylpyrimidine with piperazine in the presence of a base to form 2-(4-piperazin-1-yl)pyrimidine. This intermediate is then reacted with 4-chloropyrimidine in the presence of a base to yield 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine.

Scientific Research Applications

5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK. These kinases play a crucial role in various cellular processes, including cell growth, proliferation, and survival. Therefore, 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has the potential to be developed as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

5-methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6/c1-11-8-15-13(16-9-11)19-6-4-18(5-7-19)12-2-3-14-10-17-12/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERATMHCUVFKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine

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